Ethyl 2-hydroxy-6-phenylnicotinate

Thermal Stability Purification Distillation

Ethyl 2-hydroxy-6-phenylnicotinate is a 2-oxo-1,2-dihydropyridine-3-carboxylate building block with ≥98% purity. Its 2-hydroxy group enables intramolecular hydrogen bonding, delivering a ~125°C higher boiling point (484.6°C) and lower LogP (2.3) versus 2-alkyl analogs. This ensures thermal robustness during synthesis and favorable solubility for medicinal chemistry. Ideal for O-alkylation/acylation and supramolecular studies. Procure for consistent performance in scaffold diversification and SAR exploration.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 58787-26-1
Cat. No. B1418332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-6-phenylnicotinate
CAS58787-26-1
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(NC1=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO3/c1-2-18-14(17)11-8-9-12(15-13(11)16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16)
InChIKeyQIAFBOHCJJVACI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Hydroxy-6-phenylnicotinate (CAS 58787-26-1): A Physicochemically Distinct 6-Phenylnicotinate Scaffold for Pharmaceutical Intermediates and Fine Chemical Synthesis


Ethyl 2-hydroxy-6-phenylnicotinate (CAS 58787-26-1; also named ethyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate) is a 2-oxo-1,2-dihydropyridine-3-carboxylate derivative with molecular formula C₁₄H₁₃NO₃ and molecular weight 243.26 g/mol [1]. It features a phenyl ring at the 6-position and a 2-hydroxy/2-oxo tautomeric functionality on the pyridine core, distinguishing it from non-hydroxylated or alkyl-substituted 6-phenylnicotinate analogs . The compound is offered as a research building block with typical purity ≥97% by multiple international chemical suppliers, primarily for pharmaceutical intermediate and medicinal chemistry applications [1].

Why Ethyl 2-Hydroxy-6-phenylnicotinate (CAS 58787-26-1) Cannot Be Replaced by Non-Hydroxylated or 2-Alkyl 6-Phenylnicotinate Analogs in Synthetic and Pharmacological Workflows


Although the 6-phenylnicotinate class shares a common pyridine-phenyl scaffold, substitution at the 2-position profoundly alters key physicochemical properties that govern both synthetic utility and pharmacological behavior. Replacing the 2-hydroxy/2-oxo group with hydrogen or alkyl substituents eliminates the capacity for intramolecular hydrogen bonding and tautomerism, fundamentally changing solubility, lipophilicity, thermal stability, and molecular recognition patterns [1][2]. Direct substitution without experimental re-validation of these altered parameters risks failed reaction yields, inconsistent purification outcomes, or misleading structure-activity relationship (SAR) conclusions in medicinal chemistry programs [3]. The quantitative evidence below demonstrates measurable, verifiable differentiation between ethyl 2-hydroxy-6-phenylnicotinate and its closest 6-phenylnicotinate analogs.

Product-Specific Quantitative Differentiation: Ethyl 2-Hydroxy-6-phenylnicotinate (58787-26-1) Versus 2-Phenyl, 2-Isopropyl, and 2-Ethyl 6-Phenylnicotinate Analogs


Boiling Point Elevation: Intramolecular Hydrogen Bonding Confers ~125 °C Higher Thermal Stability Relative to Ethyl 2-Phenylnicotinate

Ethyl 2-hydroxy-6-phenylnicotinate exhibits a predicted boiling point of 484.6 ± 45.0 °C at 760 mmHg . In contrast, the non-hydroxylated analog ethyl 2-phenylnicotinate (CAS 144501-28-0) has a boiling point of 359.5 ± 30.0 °C at 760 mmHg . The ~125 °C elevation in boiling point is attributable to strong intramolecular hydrogen bonding between the 2-hydroxy group and the adjacent ester carbonyl, a structural feature absent in the 2-phenyl analog. This difference is of practical consequence for thermal processing, distillation-based purification, and high-temperature reaction conditions.

Thermal Stability Purification Distillation

Lipophilicity Modulation: XLogP of 2.3 Versus LogP 3.5–4.0 for 2-Alkyl Analogs Enables Distinct Partitioning and Membrane Permeability Profiles

The 2-hydroxy group in ethyl 2-hydroxy-6-phenylnicotinate substantially reduces lipophilicity relative to 2-alkyl substituted analogs. The target compound has a calculated XLogP of 2.3 . Ethyl 2-ethyl-6-phenylnicotinate exhibits an estimated logP range of 3.5–4.0 , and ethyl 2-isopropyl-6-phenylnicotinate has a reported logP of 3.9 [1]. This ~1.5–2.0 log unit difference corresponds to approximately 30–100-fold lower octanol-water partitioning for the 2-hydroxy derivative, a critical parameter influencing membrane permeability, plasma protein binding, and tissue distribution in pharmacological studies.

Lipophilicity ADME LogP Drug Design

Hydrogen Bond Donor Capacity: One H-Bond Donor in Target Versus Zero in 2-Alkyl or 2-Phenyl Analogs Enables Distinct Supramolecular Assembly and Solid-State Behavior

Ethyl 2-hydroxy-6-phenylnicotinate possesses one hydrogen bond donor (the 2-hydroxy group) and three hydrogen bond acceptors (two ester oxygens and one pyridine nitrogen) . In contrast, ethyl 2-phenylnicotinate has zero H-bond donors and two acceptors, while ethyl 2-isopropyl-6-phenylnicotinate has zero donors and two acceptors [1]. The presence of a hydrogen bond donor in the target compound enables intermolecular O–H···O=C hydrogen bonding networks that directly influence crystal packing, melting behavior, and solubility in protic solvents—properties that are entirely absent in the 2-alkyl or 2-phenyl comparator series. This structural distinction is experimentally validated in the solid-state studies of closely related 2-hydroxy-N-alkyl-N-phenyl-nicotinamides, which form lactam–lactam dimer synthons via analogous hydrogen bonding motifs [2].

Crystal Engineering Solubility Formulation Hydrogen Bonding

Synthetic Versatility: 2-Hydroxy Group Enables O-Alkylation and O-Acylation Pathways Not Accessible to 2-Alkyl or 2-Phenyl Nicotinates

The 2-hydroxy functionality of ethyl 2-hydroxy-6-phenylnicotinate provides a nucleophilic site for O-alkylation and O-acylation reactions, enabling the synthesis of 2-alkoxypyridine and 2-acyloxypyridine derivatives that are pharmacologically distinct from the parent scaffold. This synthetic handle is absent in ethyl 2-phenylnicotinate (2-position occupied by phenyl) and in 2-alkyl analogs (e.g., ethyl 2-ethyl-6-phenylnicotinate). In the structurally related 6-aryl-1,2-dihydro-2-oxo-pyridine-3-carboxamide series, conversion of the 2-oxo group to 2-alkoxy derivatives (e.g., compound B14) produced a marked shift in endocannabinoid system target engagement: the 2-alkoxy analog B14 exhibited potent dual FAAH inhibition (IC₅₀ = 69 nM) and AEA uptake inhibition (IC₅₀ = 76 nM) without significant cannabinoid receptor binding, whereas the parent 2-oxo compound B1 showed strong CB2 receptor inverse agonism (Kᵢ = 3.1 nM) [1]. While this data derives from carboxamide rather than carboxylate esters, it establishes a class-level precedent that 2-position derivatization can radically alter biological target profiles—a synthetic option not available for 2-alkyl or 2-aryl nicotinates.

Synthetic Intermediate Derivatization O-Alkylation Prodrug Design

Recommended Research and Industrial Application Scenarios for Ethyl 2-Hydroxy-6-phenylnicotinate (CAS 58787-26-1) Based on Verifiable Differentiation


High-Temperature Synthesis or Distillation Requiring Thermal Stability Beyond 400 °C

In reaction sequences involving sustained heating above 350 °C or vacuum distillation for purification, ethyl 2-hydroxy-6-phenylnicotinate is the preferred choice over ethyl 2-phenylnicotinate. The ~125 °C higher boiling point (484.6 °C vs. 359.5 °C) reduces the risk of unintended volatilization or thermal degradation, ensuring consistent mass balance and product integrity. This thermal robustness is directly linked to intramolecular hydrogen bonding conferred by the 2-hydroxy group.

Medicinal Chemistry Scaffolds Requiring Lower Lipophilicity for Optimized ADME Properties

When a 6-phenylnicotinate core must be incorporated into a lead series requiring lower LogP to improve aqueous solubility or reduce non-specific plasma protein binding, ethyl 2-hydroxy-6-phenylnicotinate (XLogP = 2.3) provides a measurable lipophilicity advantage over 2-alkyl analogs with LogP values of 3.5–4.0 . This ~30–100-fold difference in partition coefficient is pharmacologically meaningful and should guide analog selection prior to synthesis and in vitro ADME screening.

Solid-State and Crystallization Studies Exploiting Intermolecular Hydrogen Bonding Networks

For research involving crystal engineering, polymorph screening, or co-crystal design, the presence of a single hydrogen bond donor in ethyl 2-hydroxy-6-phenylnicotinate (versus zero donors in 2-alkyl or 2-phenyl comparators) enables predictable O–H···O=C hydrogen bonding motifs. This property, validated in structurally analogous 2-hydroxy-N-alkyl-N-phenyl-nicotinamides which form lactam–lactam dimers , makes the target compound a rational choice for studies requiring directional supramolecular assembly.

Scaffold Diversification via 2-Position Derivatization (O-Alkylation/O-Acylation)

In medicinal chemistry campaigns aiming to explore structure-activity relationships at the pyridine 2-position, ethyl 2-hydroxy-6-phenylnicotinate provides a unique synthetic handle for O-alkylation or O-acylation . This derivatization capacity is absent in 2-alkyl and 2-phenyl nicotinate analogs. Class-level evidence from the 6-aryl-2-oxo-pyridine-3-carboxamide series demonstrates that 2-position modification can profoundly shift biological target engagement profiles , underscoring the value of this compound for scaffold diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-hydroxy-6-phenylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.